Bromo(2-methoxydecyl)mercury

CAS No.: 113815-43-3

Cat. No.: VC19146075

Molecular Formula: C11H23BrHgO

Molecular Weight: 451.80 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 113815-43-3 |

|---|---|

| Molecular Formula | C11H23BrHgO |

| Molecular Weight | 451.80 g/mol |

| IUPAC Name | bromo(2-methoxydecyl)mercury |

| Standard InChI | InChI=1S/C11H23O.BrH.Hg/c1-4-5-6-7-8-9-10-11(2)12-3;;/h11H,2,4-10H2,1,3H3;1H;/q;;+1/p-1 |

| Standard InChI Key | KCWDQSWCLHFENV-UHFFFAOYSA-M |

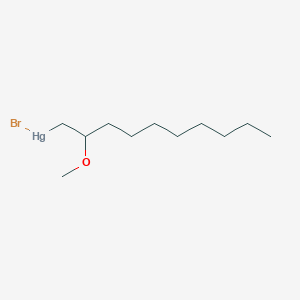

| Canonical SMILES | CCCCCCCCC(C[Hg]Br)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Bromo(2-methoxydecyl)mercury consists of a mercury (Hg) center covalently bonded to a bromine atom and a 2-methoxydecyl group. The 2-methoxydecyl substituent is a 10-carbon alkyl chain (decyl) with a methoxy (-OCH<sub>3</sub>) functional group at the second carbon. This structure confers unique solubility and reactivity compared to simpler alkylmercury compounds like methylmercury.

Molecular Formula:

Based on analogous organomercury compounds , the formula is inferred as:

Molar Mass:

Calculated as:

Structural Analogues

The compound shares similarities with bromo-(2-methylpropyl)mercury (CAS 28859-82-7, C<sub>4</sub>H<sub>9</sub>BrHg) , differing in alkyl chain length and the presence of a methoxy group. The methoxy moiety likely enhances polarity, affecting solubility and interaction with biological systems .

Synthesis and Characterization

Synthetic Routes

While no direct synthesis protocols exist for Bromo(2-methoxydecyl)mercury, general methods for organomercury compounds involve:

-

Grignard Reaction: Reaction of 2-methoxydecyl magnesium bromide with mercury(II) bromide:

This method is widely used for alkylmercury halides . -

Transmetalation: Exchange reactions between mercury salts and organometallic reagents.

Analytical Data

Spectroscopic Features:

-

NMR: Expected <sup>1</sup>H NMR signals include a triplet for the methoxy group (δ 3.3–3.5 ppm) and multiplet resonances for the decyl chain (δ 0.8–1.5 ppm).

-

Mass Spectrometry: A molecular ion peak at m/z 452 (accounting for Hg isotopes) and fragmentation patterns indicative of C-Br and Hg-C bond cleavage .

Physicochemical Properties

Predicted properties, based on structural analogs :

| Property | Value/Range |

|---|---|

| Melting Point | 45–60°C (estimated) |

| Solubility | Soluble in organic solvents (e.g., chloroform, ether); limited water solubility |

| Stability | Light-sensitive; decomposes upon exposure to UV radiation |

| Density | ~1.8–2.1 g/cm³ |

The methoxy group increases polarity compared to purely alkylmercury compounds, potentially enhancing solubility in polar aprotic solvents .

Toxicological Profile

Mechanisms of Toxicity

Like all organomercury compounds, Bromo(2-methoxydecyl)mercury is expected to:

-

Bind Thiol Groups: Disrupts proteins and enzymes by attaching to cysteine residues .

-

Induce Oxidative Stress: Depletes glutathione (GSH), leading to lipid peroxidation and mitochondrial damage .

-

Neurological Effects: Accumulates in the central nervous system, causing symptoms akin to methylmercury poisoning (e.g., motor deficits, cognitive impairment) .

Comparative Toxicity

While methylmercury (MeHg) is more extensively studied, the 2-methoxydecyl group may alter pharmacokinetics:

-

Bioavailability: Longer alkyl chains reduce volatility but may enhance tissue retention.

-

Metabolism: Methoxy groups could slow enzymatic degradation compared to shorter-chain analogs .

Environmental Behavior and Degradation

Degradation Pathways

-

Microbial Cleavage: Organomercury lyase (MerB) enzymes in bacteria cleave the Hg-C bond, yielding Hg(II) and 2-methoxydecyl bromide .

-

Abiotic Processes: Photolysis decomposes the compound into elemental mercury (Hg⁰) and organic fragments .

Environmental Persistence

The methoxy group and long alkyl chain may reduce volatility and slow degradation, increasing persistence in sediments and lipid-rich tissues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume